molecular formula C12H15NO2 B2484494 N-Acetyl-N-(2,6-dimethylphenyl)acetamide CAS No. 91573-23-8

N-Acetyl-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2484494
CAS RN: 91573-23-8
M. Wt: 205.257
InChI Key: ARTQQPCXEQDEEE-UHFFFAOYSA-N
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Description

“N-Acetyl-N-(2,6-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.2163 .


Synthesis Analysis

The synthesis of “N-Acetyl-N-(2,6-dimethylphenyl)acetamide” involves the reaction of 2,6-dimethyl aniline with acetic anhydride in glacial acetic acid . The compound can also be synthesized as a new analog of paracetamol with dimethyl substitutions in the phenyl moiety .


Molecular Structure Analysis

The IUPAC Standard InChI for “N-Acetyl-N-(2,6-dimethylphenyl)acetamide” is InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12) .


Chemical Reactions Analysis

“N-Acetyl-N-(2,6-dimethylphenyl)acetamide” can undergo iodination by electrophilic substitution reaction of chloroacetanilide, in the presence of ferroiodide and copper chloride as a catalyst, to form 4-iodine-2,6-dimethylacetanilide .


Physical And Chemical Properties Analysis

“N-Acetyl-N-(2,6-dimethylphenyl)acetamide” has a molecular weight of 163.22 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Mechanism of Action

Target of Action

N-Acetyl-N-(2,6-dimethylphenyl)acetamide, also known as 2’,6’-Acetoxylidide , is a nonsteroidal anti-inflammatory drug (NSAID) . The primary targets of NSAIDs are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

The compound works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. It’s important to note that the compound is a weak inhibitor of COX in the presence of high concentrations of peroxides that are found in inflammatory lesions .

Biochemical Pathways

By inhibiting the COX enzymes, N-Acetyl-N-(2,6-dimethylphenyl)acetamide disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation, pain, and fever.

Pharmacokinetics

Like other nsaids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s ADME properties and their impact on bioavailability are subjects of ongoing research.

Result of Action

The inhibition of prostaglandin synthesis by N-Acetyl-N-(2,6-dimethylphenyl)acetamide leads to a decrease in inflammation, pain, and fever . This makes it an effective analgesic and antipyretic. In fact, new analogs of this compound have been synthesized and shown to exhibit higher analgesic and anti-inflammatory effects compared to acetaminophen alone .

Action Environment

The action, efficacy, and stability of N-Acetyl-N-(2,6-dimethylphenyl)acetamide can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug Additionally, factors such as diet, age, and health status of the individual can also influence the drug’s action and efficacy

Safety and Hazards

The compound is moderately toxic by ingestion and when heated to decomposition, it emits toxic fumes of NOx . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N-acetyl-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-6-5-7-9(2)12(8)13(10(3)14)11(4)15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTQQPCXEQDEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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